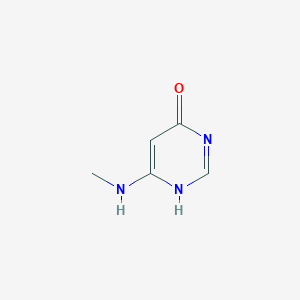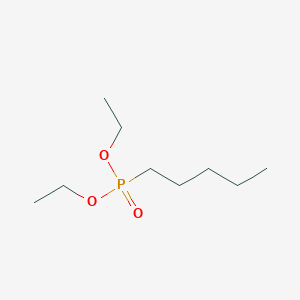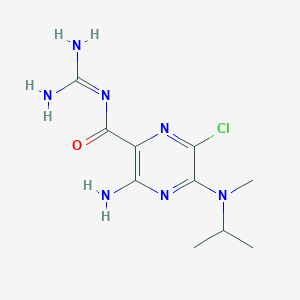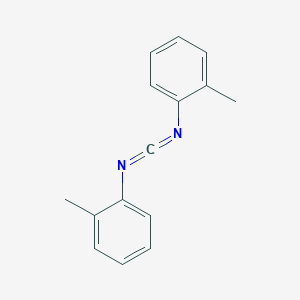
6-(methylamino)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(methylamino)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol. It is also known by its IUPAC name, 6-(methylamino)-4(3H)-pyrimidinone .
Synthesis Analysis
The synthesis of 2-aminoaryl derivatives of 6-methyl-pyrimidin-4(3H)-one involves methylation of 6-methyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate or methyl iodide to give a 2-thiomethyl derivative. By heating the latter with aromatic amines at 140 ºC, the target 2-aminoaryl derivatives of 6-methyl-pyrimidin-4(3H)-one are obtained .Molecular Structure Analysis
The molecular structure of 6-(methylamino)pyrimidin-4(3H)-one is characterized by a pyrimidinone ring with a methylamino group attached to the 6th carbon .Physical And Chemical Properties Analysis
6-(methylamino)pyrimidin-4(3H)-one has a density of 1.31g/cm3, a boiling point of 236.5ºC at 760mmHg, and a flash point of 96.8ºC . Its exact mass is 125.05900 and it has a polar surface area (PSA) of 57.78000 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A study by Petrie et al. (1985) synthesized several trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, including derivatives of 6-(methylamino)pyrimidin-4(3H)-one. These compounds were tested for their biological activity against certain viruses and tumor cells, with some derivatives exhibiting moderate antitumor activity against leukemia strains (Petrie et al., 1985).
Antimicrobial Activity : A paper by Guna and Purohit (2012) explored the synthesis and antimicrobial activity of various derivatives of 6-(methylamino)pyrimidin-4(3H)-one. They found that some compounds showed moderate activity against Gram-positive and Gram-negative bacteria as well as fungi at specific concentrations (Guna & Purohit, 2012).
Derivative Synthesis for Potential HIV-1 Inhibitors : A research article by Novakov et al. (2013) discussed the synthesis of new 6-[(2,6-dihalophenyl)(methoxy)methyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one derivatives. These derivatives could act as precursors for a novel series of non-nucleoside HIV-1 replication inhibitors, showcasing the compound's potential in antiviral research (Novakov et al., 2013).
Study of New Derivatives for Plant Growth Stimulation : Pivazyan et al. (2019) synthesized new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and found that these compounds showed a pronounced plant growth-stimulating effect, with activity levels comparable to known plant growth regulators (Pivazyan et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 6-(methylamino)pyrimidin-4(3H)-one could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given its structural features, it may serve as a useful building block in the synthesis of more complex molecules with potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCZENBLPMWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309320 | |
| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)pyrimidin-4(3H)-one | |
CAS RN |
1122-67-4 | |
| Record name | 1122-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)





